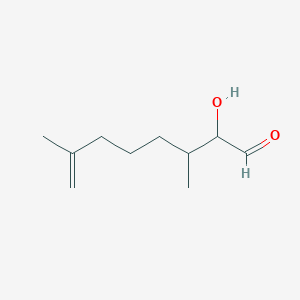

2-Hydroxy-3,7-dimethyloct-7-enal

Description

Structure

3D Structure

Properties

CAS No. |

5344-30-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-hydroxy-3,7-dimethyloct-7-enal |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h7,9-10,12H,1,4-6H2,2-3H3 |

InChI Key |

GHEHLAKTQJFKHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)C(C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 3,7 Dimethyloct 7 Enal

Chemo- and Regioselective Synthetic Approaches

The synthesis of 2-Hydroxy-3,7-dimethyloct-7-enal presents unique challenges due to its multiple functional groups: a tertiary alcohol, an aldehyde, and a terminal alkene. Achieving high chemo- and regioselectivity is paramount to prevent unwanted side reactions such as over-oxidation, cyclization, or isomerization.

Enantioselective synthesis is critical for producing a single enantiomer of the target molecule, which is often essential for its intended biological or sensory properties. A multi-step approach allows for the precise installation of chiral centers through asymmetric reactions. A plausible route could commence from a readily available chiral building block or employ an asymmetric catalyst at a key step.

One hypothetical enantioselective sequence starts from a derivative of citronellal (B1669106). The strategy focuses on establishing the C2 hydroxyl stereocenter using a well-established asymmetric addition reaction.

Proposed Enantioselective Pathway:

| Step | Reaction | Reagents/Catalyst | Purpose | Expected Outcome |

| 1 | Asymmetric Allylation | (R)-BINOL, Ti(O-iPr)₄, Allyl-SnBu₃ | Forms the C-C bond at C3 and sets the C2 hydroxyl stereocenter. | High diastereoselectivity and enantiomeric excess (>95% ee). |

| 2 | Ozonolysis | O₃, then Me₂S | Cleaves the terminal double bond to form the aldehyde. | Selective cleavage without affecting the other functional groups. |

| 3 | Wittig Reaction | Ph₃P=C(CH₃)₂ | Installs the 7-methyl-oct-7-ene moiety. | Forms the terminal alkene with high regioselectivity. |

| 4 | Deprotection | TBAF or mild acid | Removes protecting groups from the hydroxyl and aldehyde functionalities. | Yields the final product, this compound. |

This table is a representation of a plausible synthetic route and outcomes are based on typical results for these reaction types.

Fragment A (C1-C4): A protected 2-hydroxy-3-methylbutanal derivative. This fragment contains the chiral hydroxyl-aldehyde core.

Fragment B (C5-C8): A 4-methylpent-4-en-1-yl magnesium bromide (Grignard reagent).

The two fragments would be coupled in a key C-C bond-forming step, followed by deprotection and functional group manipulation to yield the final product.

Divergent Synthesis: A divergent strategy enables the synthesis of multiple related compounds from a common intermediate. An advanced intermediate in the synthesis of this compound, such as a protected diol, could be "diverted" to create a library of analogues for structure-activity relationship studies.

| Strategy | Common Intermediate | Potential Products |

| Divergent | Protected 3,7-dimethyloct-7-ene-1,2-diol | This compound (via selective oxidation) |

| 3,7-dimethyloct-7-en-2-ol (via reduction) | ||

| 2-Methoxy-3,7-dimethyloct-7-enal (via etherification) |

This table illustrates how a single intermediate can lead to a variety of related structures.

Biomimetic Synthesis and Biosynthetic Pathway Elucidation

While the specific biosynthetic pathway for this compound is not extensively documented, a plausible biomimetic pathway can be proposed based on the biosynthesis of related acyclic monoterpenoids. These pathways typically originate from geranyl pyrophosphate (GPP).

Hypothetical Biosynthetic Steps:

Hydration: A terpene synthase or hydratase enzyme could catalyze the Markovnikov addition of water across the C6-C7 double bond of a precursor like geranial or nerol (B1678202).

Isomerization: An isomerase could shift the remaining double bond to the terminal C7-C8 position.

Stereoselective Hydroxylation: A cytochrome P450 monooxygenase could introduce the hydroxyl group at the C2 position with high stereocontrol.

Oxidation: An alcohol dehydrogenase could then selectively oxidize the primary alcohol at C1 to the final aldehyde functionality.

Biomimetic synthesis attempts to replicate these enzymatic steps in the lab using chemo-catalysts that mimic the function of the enzymes, often under mild, environmentally benign conditions.

Catalytic Transformations for Preparation

Catalysis offers efficient and selective methods for key transformations required in the synthesis of this compound. Asymmetric catalysis is particularly powerful for establishing the desired stereochemistry.

The crucial C2-C3 bond can be formed using asymmetric catalysis, such as a catalytic asymmetric aldol (B89426) reaction. This approach builds the carbon skeleton while simultaneously setting the stereochemistry of both the C2 hydroxyl and the C3 methyl group.

Example of an Asymmetric Aldol Reaction:

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Stereochemical Control |

| Acetaldehyde equivalent | 2-methylpropanal | Proline-derived organocatalyst or Chiral Lewis Acid (e.g., Ti-TADDOL) | Forms the C2-C3 bond. | The catalyst directs the facial selectivity of the enolate attack on the aldehyde. |

This method is highly atom-economical and can provide direct access to the core structure with high enantiopurity. The development of asymmetric catalysis has been a significant advancement in the synthesis of chiral molecules nih.gov.

Stereoselective Hydroxylation: If starting from a precursor alkene, such as 3,7-dimethylocta-1,7-dienal, the C2 hydroxyl group can be installed via stereoselective dihydroxylation or epoxidation.

Sharpless Asymmetric Dihydroxylation: Using AD-mix-β or AD-mix-α, the C1-C2 alkene can be converted into a diol with a predictable and high degree of enantioselectivity. Subsequent selective oxidation of the primary alcohol would yield the target molecule.

Sharpless Asymmetric Epoxidation: This method, typically used on allylic alcohols, could be adapted for a related substrate. The resulting chiral epoxide can be opened regioselectively to install the hydroxyl group.

Aldehyde Functionalization: The terminal aldehyde group is a sensitive functionality that requires mild and selective methods for its formation.

Oxidation of a Primary Alcohol: If the synthesis proceeds via a 1,2-diol intermediate, the primary alcohol at C1 must be selectively oxidized without affecting the tertiary alcohol at C2. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation are effective under controlled conditions.

Hydroformylation: An asymmetric hydroformylation of a 2,6-dimethylhept-6-en-1-ol precursor could potentially install the C1 aldehyde and C2 hydroxyl group in a single, highly controlled step, although this would be a challenging transformation requiring a sophisticated catalyst system.

Green Chemistry Principles in Synthesis

The synthesis of this compound, a valuable fragrance ingredient, is increasingly being scrutinized through the lens of green chemistry. This approach prioritizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the development of solvent-free and atom-economical reaction pathways, as well as the integration of renewable raw materials and sustainable catalytic systems.

Solvent-Free and Atom-Economical Routes

Traditional synthetic routes to this compound often involve multi-step processes that may not be optimal in terms of atom economy or solvent use. A typical route involves the protection of the aldehyde group in citronellal, hydration of the double bond, and subsequent deprotection to yield the final product. scentspiracy.comciac.jl.cn Such methods, while effective, can generate significant waste through the use of protecting groups and stoichiometric reagents.

The principles of green chemistry encourage the development of routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Furthermore, minimizing or eliminating the use of volatile organic solvents is a primary goal, leading to research into solvent-free reaction conditions. While specific solvent-free industrial processes for this compound are not widely published, the methodology is a key trend in modern organic synthesis. tubitak.gov.tr The aim is to conduct reactions in a neat fashion or in alternative media like water, reducing both environmental impact and processing costs associated with solvent purchase, containment, and disposal.

A patented "green synthesis method" illustrates a move towards these principles. google.com This process involves the catalytic oxidation of hydroxycitronellal (B85589) alcohol using oxygen as the oxidant. google.com Although it uses acetonitrile as a solvent, the process includes its recovery, aligning with the green principle of waste reduction. google.com Such catalytic oxidation reactions are generally more atom-economical than routes requiring protection and deprotection steps.

Table 1: Comparison of Synthetic Route Principles

| Feature | Traditional Synthesis (e.g., via Protection) | Greener Catalytic Oxidation |

|---|---|---|

| Starting Material | Citronellal scentspiracy.comciac.jl.cn | Hydroxycitronellal alcohol google.com |

| Key Steps | Aldehyde protection, hydration, deprotection scentspiracy.comciac.jl.cn | Catalytic oxidation google.com |

| Reagents/Catalysts | Diethanolamine, Sulfuric Acid scentspiracy.comciac.jl.cn | Fe(NO₃)₃, 4-OH-TEMPO, Oxygen google.com |

| Atom Economy | Lower, due to use of protecting groups. | Higher, as it's a direct conversion. |

| Solvent Use | Involves various solvents and aqueous workups. | Uses acetonitrile, which is recovered post-reaction. google.com |

| Byproducts | Waste from protection/deprotection steps. | Primarily water. |

Renewable Feedstocks and Sustainable Catalysis

The foundation of a green synthetic process begins with the choice of starting materials. The synthesis of this compound is well-positioned in this regard, as its primary precursor, citronellal, is a terpene. Terpenes are a large and diverse class of organic compounds produced by a variety of plants, making them a renewable feedstock. rsc.orgresearchgate.net The use of biomass-derived building blocks like citronellal represents a shift away from petrochemical-based starting materials, contributing to a more sustainable chemical industry. rsc.orgresearchgate.net

Sustainable catalysis is another cornerstone of green synthesis for this compound. Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused.

Recent innovations highlight the use of efficient and environmentally benign catalytic systems:

Metal/Organocatalyst Systems: A patented method employs a catalytic system of iron(III) nitrate (B79036) (Fe(NO₃)₃) and 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO) to oxidize the corresponding alcohol to this compound. google.com This approach is noted for its high catalytic efficiency, high reaction selectivity, and mild reaction conditions. google.com Crucially, it uses oxygen as the terminal oxidant, with water as the only theoretical byproduct, making it an environmentally friendly process suitable for industrial-scale production. google.com

Biocatalysis: The use of enzymes (biocatalysis) represents an attractive green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) and exhibit high selectivity, reducing the formation of unwanted byproducts. Research in related areas has shown that aldehydes like citronellal can be converted into intermediates such as aldoximes using enzymes. nih.gov This demonstrates the potential for developing enzymatic cascades for the synthesis of fragrance compounds, aligning with the goals of sustainable catalysis.

Table 2: Examples of Sustainable Catalysis in Synthesis

| Catalytic System | Precursor | Product | Key Advantages |

|---|---|---|---|

| Fe(NO₃)₃ / 4-OH-TEMPO / O₂ google.com | Hydroxycitronellal alcohol | This compound | High efficiency and selectivity, mild conditions, no wastewater generation, environmentally friendly oxidant (O₂). google.com |

| Enzymatic (e.g., Aldoxime Dehydratases) nih.gov | Citronellal | Citronellal oxime (intermediate) | Operates under mild conditions, high specificity, cyanide-free route, potential for multi-step enzymatic processes. nih.gov |

Chemical Reactivity and Transformation of 2 Hydroxy 3,7 Dimethyloct 7 Enal

Reactions of the Hydroxyl Functionality

The secondary hydroxyl group at the C2 position is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction. These reactions can be tailored to achieve specific molecular architectures and functionalities.

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group in 2-Hydroxy-3,7-dimethyloct-7-enal would yield the corresponding α-keto aldehyde, 3,7-dimethyl-2-oxooct-7-enal. Care must be taken to select an oxidizing agent that does not affect the aldehyde or the terminal double bond. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for the selective oxidation of secondary alcohols to ketones. wikipedia.orglibretexts.org Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to over-oxidation of the aldehyde to a carboxylic acid. chemguide.co.uk

Conversely, the hydroxyl group is generally stable under conditions used for the reduction of the aldehyde. Therefore, selective reduction of the aldehyde moiety can be achieved without affecting the hydroxyl group.

| Reaction Type | Reagent | Product | Notes |

| Oxidation | Pyridinium Chlorochromate (PCC) | 3,7-Dimethyl-2-oxooct-7-enal | Selective for alcohol oxidation. libretexts.org |

| Oxidation | Dess-Martin Periodinane (DMP) | 3,7-Dimethyl-2-oxooct-7-enal | Mild and selective. libretexts.org |

Stereoselective Derivatization

The C2 carbon in this compound is a chiral center. Reactions involving the hydroxyl group can proceed with retention or inversion of stereochemistry, depending on the reaction mechanism and the reagents used. Stereoselective derivatization is crucial for the synthesis of enantiomerically pure compounds. For instance, kinetic resolution via enzymatic esterification can be employed to separate the enantiomers of the starting material. Furthermore, the stereochemistry at the C2 position can direct subsequent reactions at the aldehyde center, a concept known as substrate-controlled stereoselection. Studies on similar α-methyl-β-hydroxy aldehydes have shown that the existing stereocenter can influence the stereochemical outcome of reactions such as allylation and crotylation. nih.govacs.org

Reactions of the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups, readily undergoing nucleophilic additions and condensation reactions. The presence of the α-hydroxyl group can influence the reactivity and stereoselectivity of these transformations.

Nucleophilic Additions and Condensation Reactions

Aldehydes are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. ncert.nic.inmasterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines, can add to the carbonyl group. For example, the reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a secondary alcohol after workup. The reaction of 2-hydroxy-benzaldehyde with amines to form Schiff bases is a well-documented condensation reaction, suggesting that this compound would react similarly. nih.gov

Condensation reactions with active methylene (B1212753) compounds, such as malonic esters in the Knoevenagel condensation, are also characteristic of aldehydes. These reactions, typically base-catalyzed, result in the formation of a new carbon-carbon double bond.

| Reaction Type | Reagent | Intermediate/Product | Conditions |

| Nucleophilic Addition | Methylmagnesium Bromide | 3,8-Dimethyl-8-hydroxy-2-nonenal | Grignard Reaction |

| Nucleophilic Addition | Hydrogen Cyanide | 2,3-Dihydroxy-4,8-dimethyl-8-nonenenitrile | Cyanohydrin Formation ncert.nic.in |

| Condensation | Hydroxylamine | This compound oxime | Formation of Oxime |

| Condensation | Diethyl Malonate | Diethyl 2-(2-hydroxy-3,7-dimethyloct-7-en-1-ylidene)malonate | Knoevenagel Condensation |

Aldol (B89426) and Related Carbonyl Chemistry

The presence of an α-hydrogen atom at the C2 position makes this compound susceptible to aldol reactions and condensations. ncert.nic.inwikipedia.org In the presence of a base or acid catalyst, the aldehyde can react with itself or another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone (an aldol addition product). libretexts.orgsigmaaldrich.com Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated aldehyde.

Crossed aldol reactions, where this compound reacts with a different aldehyde or ketone, can also be performed. ncert.nic.in To avoid a complex mixture of products, these reactions are often carried out with a non-enolizable carbonyl compound as the reaction partner. libretexts.org The α-hydroxyl group can potentially influence the stereochemical outcome of the aldol reaction through the formation of a chelated transition state.

Wittig and Horner-Wadsworth-Emmons Olefination Analogues

The aldehyde functionality of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to introduce a new alkenyl group. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the (E)-alkene product. wikipedia.orgorganic-chemistry.org For a molecule like this compound, the presence of the α-hydroxyl group can influence the reaction's stereoselectivity through hydrogen bonding or steric effects.

The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. alfa-chemistry.com The HWE reaction generally shows a high preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate oxaphosphetane, which then eliminates to give the alkene. nrochemistry.com The stereoselectivity is often controlled by steric interactions in the transition state. alfa-chemistry.com

| Reaction | Reagent Type | Typical Product Stereochemistry | Key Features |

| Wittig Reaction | Phosphonium Ylide | (Z) for unstabilized ylides, (E) for stabilized ylides | Versatile for alkene synthesis. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Water-soluble byproduct simplifies workup. wikipedia.orgalfa-chemistry.com |

Transformations Involving the Terminal Alkene

The terminal double bond in this compound provides another avenue for a variety of chemical modifications, allowing for the introduction of new functional groups or the construction of cyclic systems.

Hydroboration-Oxidation and Epoxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. wikipedia.org This reaction would transform this compound into a diol-aldehyde.

Epoxidation of the terminal alkene introduces a three-membered cyclic ether, an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally stereospecific. For α,β-unsaturated carbonyl compounds, which have an electron-deficient double bond, epoxidation can also be achieved using hydrogen peroxide and a base. youtube.comnih.gov The presence of the nearby hydroxyl group in this compound can direct the epoxidation, potentially leading to high diastereoselectivity.

Hydrogenation and Halogenation Reactions

Hydrogenation of the terminal alkene can be selectively achieved to produce the corresponding saturated α-hydroxy aldehyde, 2-hydroxy-3,7-dimethyloctanal. Selective hydrogenation of a C=C double bond in the presence of a C=O group is a common transformation. researchgate.net Various catalysts, including those based on rhodium, can be employed for the specific reduction of the carbon-carbon double bond in unsaturated aldehydes.

Halogenation of the terminal alkene can introduce one or two halogen atoms. For instance, reaction with bromine (Br₂) would lead to the corresponding dibromo derivative at the 7 and 8 positions. Furthermore, α-halogenation of the aldehyde can occur under acidic conditions, where an α-hydrogen is replaced by a halogen. libretexts.orglibretexts.org This proceeds through an enol intermediate. libretexts.org

Ring-Closing Metathesis and Cycloaddition Reactions

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds. While this compound itself cannot undergo RCM, derivatives containing a second terminal alkene could be synthesized. For example, olefination of the aldehyde followed by RCM could lead to the formation of various ring sizes. wikipedia.orgorganic-chemistry.org The presence of a free hydroxyl group can sometimes have an activating effect on RCM reactions.

Cycloaddition reactions , such as the Diels-Alder reaction, are fundamental for the construction of cyclic systems. youtube.com The terminal alkene in this compound can act as a dienophile in [4+2] cycloadditions with a suitable diene. The aldehyde group, being an electron-withdrawing group, can influence the reactivity of the dienophile.

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The presence of multiple functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a tandem oxidation-Wittig process could involve the in situ oxidation of a primary alcohol to form the aldehyde, which then undergoes an immediate Wittig reaction. A tandem Michael addition-Wittig reaction of an α,β-unsaturated aldehyde can lead to the formation of complex cyclic systems. organic-chemistry.org While not directly applicable to the starting molecule, its derivatives could be designed to undergo such elegant transformations.

Reaction Kinetics and Mechanistic Studies

The kinetics of the reactions involving this compound are crucial for understanding and optimizing reaction conditions. For example, in the acid-catalyzed α-halogenation of aldehydes and ketones, the rate-determining step is often the formation of the enol intermediate. libretexts.org

Mechanistic studies of these transformations provide insight into the reaction pathways. For the Wittig reaction, it is now widely accepted that the reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome is determined by the kinetics of the formation of the diastereomeric oxaphosphetane intermediates.

Similarly, the HWE reaction mechanism involves the formation of an oxaphosphetane intermediate, and the stereoselectivity is generally governed by the thermodynamic stability of the intermediates, which favors the (E)-alkene. nrochemistry.comorganic-chemistry.org

Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 3,7 Dimethyloct 7 Enal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For a molecule like 2-Hydroxy-3,7-dimethyloct-7-enal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton and carbon signals and for gaining insight into its stereochemistry.

While ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the aldehydic proton and the adjacent methylene (B1212753) protons, as well as throughout the carbon chain, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining stereochemistry by identifying protons that are close in space. In the case of this compound, NOESY could help to understand the relative stereochemistry between the chiral center at C-3 and the rest of the molecule by observing spatial correlations that are dependent on the conformation.

A representative set of ¹H and ¹³C NMR data, along with key HMBC correlations, is presented in the tables below. Please note that these are illustrative values based on typical chemical shifts for similar structures, as detailed experimental data is not widely published.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.75 | t | 2.5 |

| H-2 | 4.05 | m | - |

| H-3 | 1.95 | m | - |

| H-4 | 1.40 | m | - |

| H-5 | 1.50 | m | - |

| H-6 | 1.60 | m | - |

| H-8 (CH₃) | 0.95 | d | 6.8 |

| H-9 (CH₃) | 1.22 | s | - |

| H-10 (CH₃) | 1.22 | s | - |

| OH | 2.50 | br s | - |

Table 2: Representative ¹³C NMR Data and HMBC Correlations for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |

| C-1 | 202.5 | H-2, H-3 |

| C-2 | 75.1 | H-1, H-3, H-8 |

| C-3 | 38.5 | H-1, H-2, H-4, H-8 |

| C-4 | 29.8 | H-3, H-5, H-8 |

| C-5 | 25.9 | H-4, H-6 |

| C-6 | 43.8 | H-5, H-9, H-10 |

| C-7 | 70.9 | H-5, H-6, H-9, H-10 |

| C-8 | 16.5 | H-2, H-3, H-4 |

| C-9 | 29.3 | H-6, H-10 |

| C-10 | 29.3 | H-6, H-9 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₂₀O₂), the expected exact mass would be determined with high precision, allowing for its unambiguous identification.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides valuable structural information through the analysis of fragmentation patterns. In the electron ionization (EI) mode, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is a fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the carbon-carbon bonds. A notable fragmentation pathway for aliphatic aldehydes is the McLafferty rearrangement.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 59 | 99.99 | [C₃H₇O]⁺ |

| 43 | 48.19 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 71 | 34.53 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ |

| 41 | 20.50 | [C₃H₅]⁺ |

| 55 | 11.90 | [C₄H₇]⁺ |

| Data sourced from PubChem CID 7888. nih.gov |

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band for the O-H stretching of the hydroxyl group, typically in the region of 3600-3200 cm⁻¹. A sharp, intense absorption corresponding to the C=O stretching of the aldehyde would be observed around 1725 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would appear just below 3000 cm⁻¹. The NIST Chemistry WebBook lists the availability of a liquid phase IR spectrum for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrations of the molecule. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-H and C-C bond vibrations of the aliphatic backbone would also be prominent.

Table 4: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3600 - 3200 (broad) |

| C-H (aldehyde) | Stretching | 2850 - 2800 and 2750 - 2700 |

| C-H (alkane) | Stretching | 2960 - 2850 |

| C=O (aldehyde) | Stretching | 1740 - 1720 |

| C-O (alcohol) | Stretching | 1260 - 1050 |

Chiral Chromatography and Optical Rotation for Stereochemical Analysis

The presence of a chiral center at the C-3 position means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-3,7-dimethyloct-7-enal and (S)-2-Hydroxy-3,7-dimethyloct-7-enal.

Chiral Chromatography: The separation of these enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A common approach for separating chiral alcohols and aldehydes involves the use of polysaccharide-based CSPs. A hypothetical separation is detailed in the table below.

Table 5: Illustrative Chiral HPLC Method for the Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 9.8 min |

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The (R)- and (S)-enantiomers of this compound would exhibit specific rotation values of equal magnitude but opposite sign. While the specific rotation values for the pure enantiomers are not readily found in the literature, their determination would be a crucial step in the characterization of the separated enantiomers.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. Since this compound is a liquid at room temperature, it cannot be directly analyzed by this technique. However, it is possible to prepare a solid derivative of the molecule, for example, by reacting it with a suitable crystalline agent. The resulting crystalline derivative could then be subjected to X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and absolute configuration in the solid state. To date, no such crystallographic studies on derivatives of this compound have been reported in the scientific literature.

Theoretical and Computational Investigations on 2 Hydroxy 3,7 Dimethyloct 7 Enal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Hydroxy-3,7-dimethyloct-7-enal. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO would likely be centered on the electron-deficient carbon atom of the carbonyl (C=O) group, characteristic of α,β-unsaturated aldehydes. bhu.ac.in This distribution makes the carbonyl carbon a prime target for nucleophilic attack, while the double bond and hydroxyl group are potential sites for electrophilic attack. Computational studies on similar unsaturated aldehydes support this type of orbital distribution. bhu.ac.in

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents hypothetical energy values for the frontier orbitals, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set. These values are representative for this class of compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.9 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -2.3 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.6 | Energy difference; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, which are crucial for identifying sites prone to electrophilic and nucleophilic attack. mdpi.comlibretexts.org These maps illustrate the charge distribution, with different colors representing different values of electrostatic potential. libretexts.orgavogadro.cc Typically, red-colored regions indicate a high electron density (negative potential) and are susceptible to electrophilic attack, while blue-colored regions denote low electron density (positive potential) and are susceptible to nucleophilic attack. researchgate.net

In a calculated MEP map for this compound, the most intense red area would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com The region around the hydroxyl oxygen would also show negative potential. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group would be in electron-poor, blue-tinted regions, marking them as primary sites for nucleophilic interaction. mdpi.comresearchgate.net

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

Mulliken population analysis provides a method for estimating partial atomic charges, offering quantitative insight into the electronic distribution predicted by MEP maps. The values below are illustrative of what a DFT calculation might yield. bhu.ac.in

| Atom | Functional Group | Hypothetical Mulliken Charge (a.u.) |

| O (C=O) | Aldehyde | -0.22 |

| C (C=O) | Aldehyde | +0.31 |

| O (-OH) | Hydroxyl | -0.20 |

| H (-OH) | Hydroxyl | +0.18 |

Conformational Analysis and Energy Landscapes

The flexibility of the octenal chain in this compound means it can adopt numerous spatial arrangements, or conformations. Understanding the relative energies of these conformers is key to predicting the molecule's predominant shape and its interaction with other molecules.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods well-suited for exploring the vast conformational space of flexible molecules. rsc.orgrsc.org MM uses classical force fields to rapidly calculate the potential energy of a large number of conformers. MD simulations extend this by simulating the atomic motions of the molecule over time, providing insight into its dynamic behavior and the transitions between different conformational states. nih.govpsu.edu For a molecule like this compound, these simulations can reveal how intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen might constrain the molecule's flexibility and favor specific folded conformations.

While MM and MD are excellent for sampling, Ab Initio and DFT methods provide more accurate energy calculations for a smaller set of important conformers identified by the initial search. rsc.orgresearchgate.net By performing geometry optimizations at a high level of theory, it is possible to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformers. nih.govacs.org For this compound, DFT calculations would likely show that conformations allowing for an intramolecular hydrogen bond are significantly lower in energy, thus representing a large portion of the equilibrium population.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential pathways of a chemical reaction. masterorganicchemistry.com By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the feasibility and kinetics of a proposed mechanism. nih.govnih.gov

For this compound, several reactions could be investigated. One example is the ene reaction, a pericyclic process involving the alkene (the "ene") and the aldehyde (the "enophile"). wikipedia.org Another is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated aldehyde system. nih.gov

Computational studies would involve locating the transition state structure for a given reaction and calculating its energy relative to the reactants. This energy difference is the activation barrier. A high activation barrier suggests a slow reaction, while a low barrier indicates a faster, more favorable process. nih.govacs.org For instance, a DFT study could compare the activation barriers for different nucleophiles adding to the carbonyl carbon versus the β-carbon, thereby predicting the regioselectivity of the reaction.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Due to a lack of available experimental data for this compound, its spectroscopic properties must be estimated through computational methods. These predictions, while theoretical, provide valuable insights into the molecule's structure and potential behavior in analytical experiments.

Predicted ¹H NMR Chemical Shifts

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. Based on computational models, the predicted ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃ would likely reveal key features of its structure. The aldehyde proton (-CHO) is expected to appear as a singlet or a doublet at a downfield position, typically in the range of 9.5-10.0 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely resonate in the mid-field region, and its multiplicity would depend on the adjacent protons. The vinyl protons of the C=CH₂ group are expected to appear as distinct signals in the olefinic region of the spectrum. The various methyl and methylene (B1212753) protons would populate the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde H | 9.6 - 9.8 |

| Vinylic H (a) | 4.8 - 5.0 |

| Vinylic H (b) | 4.7 - 4.9 |

| Carbinol H | 3.8 - 4.2 |

| Methine H (C3) | 2.2 - 2.5 |

| Methylene H (C4) | 1.4 - 1.6 |

| Methylene H (C5) | 1.5 - 1.7 |

| Methylene H (C6) | 2.0 - 2.2 |

| Methyl H (C3-CH₃) | 0.9 - 1.1 |

| Methyl H (C7-CH₃) | 1.7 - 1.9 |

Note: These are estimated values and may vary based on the specific computational method and solvent used.

Predicted ¹³C NMR Chemical Shifts

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. For this compound, the aldehydic carbon is predicted to have the most downfield chemical shift, typically above 200 ppm. The carbons of the double bond (C7 and the terminal methylene) would appear in the olefinic region (110-150 ppm). The carbon attached to the hydroxyl group (C2) would resonate in the 60-80 ppm range. The remaining aliphatic carbons would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | 202 - 205 |

| C2 (Carbinol) | 70 - 75 |

| C3 (Methine) | 45 - 50 |

| C4 (Methylene) | 25 - 30 |

| C5 (Methylene) | 30 - 35 |

| C6 (Methylene) | 40 - 45 |

| C7 (Quaternary) | 140 - 145 |

| Vinylic CH₂ | 110 - 115 |

| C3-CH₃ | 15 - 20 |

| C7-CH₃ | 20 - 25 |

Note: These are estimated values and may vary based on the specific computational method and solvent used.

Predicted Vibrational Frequencies

Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent peaks are expected to be the C=O stretch of the aldehyde at around 1720-1740 cm⁻¹, the O-H stretch of the alcohol at approximately 3200-3600 cm⁻¹ (which may be broad), the C=C stretch of the alkene at about 1640-1680 cm⁻¹, and the C-H stretches of the aldehyde and aliphatic groups.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 |

| C-H Stretch (Aldehyde) | 2720 - 2820 |

| C=O Stretch (Aldehyde) | 1720 - 1740 |

| C=C Stretch (Alkene) | 1640 - 1680 |

| C-O Stretch (Alcohol) | 1050 - 1150 |

Note: These are estimated values and the actual spectrum may show additional peaks and variations in intensity.

In Silico Screening for Reactivity Profiles

The reactivity of this compound can be predicted using in silico methods, which analyze the molecule's electronic structure to identify potential sites of reaction. As an α,β-unsaturated hydroxy aldehyde, its reactivity is governed by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the carbon-carbon double bond.

The aldehyde group is a primary site for nucleophilic attack. The carbonyl carbon possesses a partial positive charge, making it susceptible to attack by nucleophiles. This can lead to the formation of various addition products.

The hydroxyl group can act as a nucleophile or a proton donor. It can also be a site for esterification or etherification reactions. Its presence can influence the reactivity of the nearby aldehyde group through intramolecular interactions.

The carbon-carbon double bond is an electron-rich region, making it susceptible to electrophilic addition reactions. The presence of the electron-withdrawing aldehyde group can also make the β-carbon susceptible to nucleophilic conjugate addition (Michael addition).

Computational models can calculate various reactivity descriptors, such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electrostatic potential map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the carbonyl carbon and the hydroxyl proton, indicating their susceptibility to electrophilic and nucleophilic attack, respectively. The LUMO (Lowest Unoccupied Molecular Orbital) is likely to be centered on the carbonyl group and the α,β-unsaturated system, indicating these as the primary sites for nucleophilic attack.

In the context of metabolic reactions, in silico tools could predict potential sites of oxidation or reduction. The aldehyde group could be oxidized to a carboxylic acid or reduced to a primary alcohol. The double bond could also be a site for epoxidation or reduction.

While these computational predictions offer a valuable theoretical framework, experimental validation is crucial to confirm the actual spectroscopic properties and reactivity of this compound.

Biological Interactions and Ecological Roles of 2 Hydroxy 3,7 Dimethyloct 7 Enal Non Human Focus

Role in Microbial Metabolism and Biotransformations

The structure of 2-Hydroxy-3,7-dimethyloct-7-enal suggests it is likely a participant in microbial metabolic pathways involving terpenoid compounds. Microorganisms, particularly fungi and bacteria, are known to biotransform monoterpenes through various enzymatic reactions, including hydroxylation, oxidation, and reduction.

Enzymatic Pathways of Formation and Degradation

The formation of hydroxylated monoterpene aldehydes like this compound in microbial systems likely involves the enzymatic modification of more common precursors such as citronellal (B1669106) or citronellol (B86348). Cytochrome P450 monooxygenases (P450s) are a key class of enzymes responsible for the hydroxylation of a wide range of substrates, including terpenes. researchgate.netnih.gov These enzymes can introduce hydroxyl groups onto the carbon skeleton of monoterpenes, a critical step in their functionalization and subsequent degradation. nih.gov For instance, the biotransformation of citronellol by the fungus Rhizopus oryzae has been shown to yield 7-hydroxy citronellol, a closely related compound. longdom.org This suggests that a similar enzymatic hydroxylation of the citronellal backbone could lead to the formation of this compound.

The degradation of such compounds would likely proceed through further oxidation or reduction steps. The aldehyde group could be oxidized to a carboxylic acid, forming 2-hydroxy-3,7-dimethyloct-7-enoic acid, or reduced to an alcohol, yielding 3,7-dimethyloct-7-ene-1,2-diol. Studies on the metabolism of the related compound hydroxycitronellal (B85589) (7-hydroxy-3,7-dimethyloctanal) have shown its conversion to 7-hydroxycitronellol and 7-hydroxycitronellylic acid. atamanchemicals.comnih.govnih.gov

Substrate Specificity in Microbial Systems

The substrate specificity of microbial enzymes involved in terpenoid metabolism can be broad. Fungi such as Aspergillus niger and Penicillium species are capable of transforming citronellol into various products, including rose oxides and nerol (B1678202) oxide. nih.gov This indicates that a range of structurally similar monoterpenoids can be recognized and modified by the same enzymatic machinery. Therefore, it is plausible that the enzymes that metabolize citronellal and citronellol could also act on this compound. The specificity of these reactions, however, can be influenced by factors such as the stereochemistry of the substrate and the specific microbial strain and its enzymatic consortium.

Table 1: Examples of Microbial Biotransformation of Related Monoterpenoids

| Original Compound | Microorganism | Major Metabolite(s) |

|---|---|---|

| (-)-Citronellol | Rhizopus oryzae | 7-hydroxy citronellol |

| (R)-(+)-Citronellol | Aspergillus niger | cis- and trans-Rose oxide, Nerol oxide |

| Limonene | Pseudomonas sp. | 1-hydroxy-2-oxolimonene |

This table is generated based on available data for related compounds and is for illustrative purposes.

Function in Plant-Insect Interactions

Monoterpenoids play crucial roles in mediating interactions between plants and insects. They can act as pheromones, allomones (defensive chemicals), or kairomones (cues for host recognition). While there is no direct evidence for the role of this compound in these interactions, its chemical structure suggests potential activity.

Pheromonal Activity and Chemotaxis in Insects

Certain monoterpenoids and their derivatives serve as pheromones for various insect species. For instance, geraniol, a component of citronella oil, is a pheromone for some bee species, signaling the location of nectar-bearing flowers. atamanchemicals.com The structural similarity of this compound to such compounds suggests it could potentially have a role in insect communication, possibly as a component of a pheromone blend that could elicit chemotactic responses in certain insects.

Plant Defense Mechanisms and Allelochemical Roles

Plants produce a vast array of secondary metabolites, including monoterpenoids, as a defense against herbivores and pathogens. researchgate.netnih.gov These compounds can act as repellents or toxins to insects. Citronellal, a precursor to this compound, is known for its insect-repellent properties. medchemexpress.com The hydroxylation of citronellal to form this compound could be a mechanism for the plant to modify the activity or volatility of the defensive compound.

Furthermore, some plant-derived compounds, known as allelochemicals, can influence the growth and development of neighboring plants. nih.govnih.gov Monoterpenoids are among the compounds that have been identified as having allelopathic activity. nih.gov It is conceivable that this compound, if produced by a plant, could be released into the environment and affect the germination or growth of competing plant species.

Biologically Active Metabolites and Derivatives (from non-human sources)

The metabolism of this compound in biological systems other than humans would likely lead to the formation of various derivatives. Based on the metabolism of the closely related hydroxycitronellal, two primary types of metabolites can be anticipated: a reduced form (alcohol) and an oxidized form (carboxylic acid). atamanchemicals.comnih.govnih.gov

The reduction of the aldehyde group of this compound would result in the formation of 3,7-dimethyloct-7-ene-1,2-diol . The oxidation of the aldehyde group would yield 2-hydroxy-3,7-dimethyloct-7-enoic acid . These metabolites may have their own distinct biological activities or serve as intermediates for further metabolic transformations. For example, in fungi, further hydroxylation or glycosylation of these derivatives could occur.

Table 2: Potential Metabolites of this compound based on Analogs

| Parent Compound | Potential Metabolite | Type of Transformation |

|---|---|---|

| This compound | 3,7-dimethyloct-7-ene-1,2-diol | Reduction of aldehyde |

| This compound | 2-hydroxy-3,7-dimethyloct-7-enoic acid | Oxidation of aldehyde |

This table presents hypothetical metabolites based on the known metabolism of structurally similar compounds.

No Chemoecological Data Currently Available for this compound

Despite a thorough review of scientific literature, no specific information regarding the chemoecological roles or biological interactions of the chemical compound this compound in non-human ecosystems has been identified.

Extensive database searches and inquiries into entomological and chemical ecology resources have failed to yield any studies detailing this particular compound's function as a pheromone, allomone, kairomone, or any other type of semiochemical in insect or other non-human communication systems.

The focus of the inquiry was to delineate the role of this compound within a chemoecological context, including its impact on the behavior, physiology, and interactions of organisms in their natural environment. However, the scientific record, as accessible through public databases and scholarly articles, appears to be silent on this specific molecule in that regard.

It is important to note that the similarly named compound, 7-Hydroxy-3,7-dimethyloctanal, also known as Hydroxycitronellal, is a well-documented substance. However, this is a structurally distinct chemical, and information pertaining to it is not applicable to this compound.

This lack of information prevents the construction of the requested article, including data tables and detailed research findings on its chemoecological significance. Further research would be required to determine if this compound plays any role in the chemical ecology of any species.

Environmental Fate and Degradation Pathways of 2 Hydroxy 3,7 Dimethyloct 7 Enal

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

The photodegradation of 2-Hydroxy-3,7-dimethyloct-7-enal is expected to occur in both aquatic and atmospheric environments, driven by the absorption of light and subsequent chemical reactions.

In the atmosphere , volatile organic compounds like this compound are primarily removed through reactions with hydroxyl radicals (OH) during the day, nitrate (B79036) radicals (NO3) at night, and ozone (O3). acs.orgresearchgate.net For unsaturated aldehydes, reaction with NO3 radicals is a significant nighttime loss process. acs.org The rate of reaction with NO3 radicals tends to increase with the length of the carbon chain. acs.org Studies on other unsaturated aldehydes have shown that they are also susceptible to degradation by ozone, a process that can lead to the formation of smaller aldehydes and other oxygenated products. ucar.edu The photolysis of aliphatic aldehydes can also contribute to their degradation, potentially leading to the formation of molecular hydrogen and other fragments. copernicus.org

In aquatic environments , direct photolysis may occur if the molecule absorbs light in the environmentally relevant spectrum (wavelengths greater than 290 nm). However, indirect photodegradation is often a more significant pathway. This involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. The presence of dissolved organic matter can enhance these processes. The unsaturated aldehyde structure is susceptible to oxidative decomposition under oxygenated conditions when exposed to light, breaking down into smaller, colorless species like aldehydes and carboxylic acids. acs.org

Biodegradation in Soil and Water Systems

Biodegradation is a critical process for the removal of this compound from soil and water. As a terpenoid-like structure, it is expected to be biodegradable by various microorganisms.

Microorganisms, including bacteria, fungi, and yeasts, are known to degrade terpenoids. cabidigitallibrary.org The degradation of this compound would likely initiate with the oxidation of the aldehyde and alcohol functional groups, followed by the cleavage of the carbon chain.

Initial steps in the microbial degradation pathway are likely to involve the oxidation of the aldehyde group to a carboxylic acid, and the oxidation of the secondary alcohol to a ketone. The double bond may also be a site for initial enzymatic attack, potentially through hydration or epoxidation. Subsequent steps would involve beta-oxidation or other pathways to break down the carbon skeleton. Studies on the biodegradation of other hydrocarbons in soil have shown the formation of organic acids and ketones as intermediates. nih.gov Fungi, in particular, are known to be effective in the biodegradation of lignocellulosic residues, which share some structural similarities with terpenoids. nih.gov

While specific intermediates for this compound have not been documented, based on the degradation of similar compounds, a plausible pathway could involve the formation of 3,7-dimethyl-7-octenoic acid-2-one, followed by further enzymatic cleavage.

Several factors can influence the rate of biodegradation of this compound in the environment. These include:

Microbial Population: The presence of microbial populations adapted to degrading terpenoids is crucial. cabidigitallibrary.orgnih.gov

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the active microorganisms.

pH: The pH of the soil or water can affect both the availability of the compound and the activity of microbial enzymes.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can enhance microbial activity and thus biodegradation. nih.gov

Oxygen Levels: Aerobic degradation is generally faster than anaerobic degradation for compounds like this.

Bioavailability: The extent to which the compound is dissolved in water or sorbed to soil particles will affect its availability to microorganisms.

Studies on the degradation of terpenes by rumen bacteria have shown that the degradation rates can vary significantly depending on the specific structure of the terpenoid. nih.gov Similarly, research on the degradation of dissolved organic matter indicates that its properties, which change during biodegradation, influence its stability. researchgate.net

Abiotic Degradation Processes (e.g., hydrolysis, oxidation)

In addition to photodegradation and biodegradation, this compound can undergo abiotic degradation.

Hydrolysis: The aldehyde functional group can undergo hydrolysis in the presence of water to form a geminal diol (hydrate). libretexts.orglibretexts.orgchemistrysteps.com This reaction is reversible, and the equilibrium between the aldehyde and the hydrate (B1144303) depends on the structure of the molecule. libretexts.orglibretexts.org The presence of electron-withdrawing groups can favor the formation of the hydrate. libretexts.orglibretexts.org While this is not a degradative process in itself, it can affect the compound's properties and its susceptibility to other degradation pathways.

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This can be initiated by various oxidants present in the environment, including photochemically generated reactive oxygen species. The double bond is also a site for potential oxidation. The selective oxidation of aliphatic alcohols to aldehydes is a known process, and similarly, the aldehyde group in this molecule can be further oxidized. rsc.org

Environmental Partitioning and Mobility

The environmental partitioning and mobility of this compound describe its distribution between air, water, soil, and sediment.

Soil and Sediment Partitioning: The mobility of organic chemicals in soil is largely determined by their soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com Chemicals with high Koc values are strongly adsorbed to soil and organic matter and are less mobile, while those with low Koc values are more mobile. chemsafetypro.com The Koc of a chemical can be estimated from its octanol-water partition coefficient (Kow) and water solubility. nih.govecetoc.org For ionizable organic chemicals, the dissociation constant (pKa) also plays a significant role in determining sorption. nih.gov

Volatility and Air-Water Partitioning: The tendency of a chemical to move from water to air is described by its Henry's Law Constant (HLC). henrys-law.orgnoaa.gov A higher HLC indicates a greater tendency to volatilize from water. The HLC for aldehydes can vary significantly depending on their structure and the temperature. henrys-law.orghenrys-law.orgnih.gov The mobility of a chemical in the environment is influenced by its physical state, volatility, and water solubility, among other properties. carnegiescience.edu

Below is a table of estimated physicochemical properties relevant to the environmental partitioning of C10 aldehydes, which can provide an indication of the expected behavior of this compound.

| Property | Estimated Value for C10 Aldehydes | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 3.0 - 4.0 (estimated) | Indicates a moderate tendency to partition into organic matter in soil and sediment, and into fatty tissues of organisms. |

| Water Solubility | Low to moderate | Affects its transport in aquatic systems and its bioavailability. |

| Vapor Pressure | Moderate | Suggests it can exist in both the gas phase in the atmosphere and dissolved in water. |

| Henry's Law Constant (HLC) | Varies, but generally indicates some volatility from water. henrys-law.org | Governs the air-water exchange and its potential for long-range atmospheric transport. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.5 - 3.5 (estimated from Log Kow) | Suggests moderate mobility in soil; it will not be strongly bound but will not be highly mobile either. |

Advanced Applications of 2 Hydroxy 3,7 Dimethyloct 7 Enal in Chemical Synthesis

As a Chiral Building Block in Natural Product Synthesis

The presence of a stereocenter at the C3 position and a hydroxyl group at the C2 position suggests that enantiomerically pure 2-Hydroxy-3,7-dimethyloct-7-enal could serve as a valuable chiral building block in the total synthesis of natural products. The α-hydroxy aldehyde moiety is a key structural motif in numerous biologically active molecules.

In theory, the synthetic utility would be unlocked through stereoselective synthesis of either the (2R, 3S), (2S, 3R), (2R, 3R), or (2S, 3S) isomers of the compound. These chiral synthons could then be elaborated through various synthetic transformations. For instance, the aldehyde could undergo olefination or aldol (B89426) reactions, while the hydroxyl group could be protected and deprotected as needed, or used to direct subsequent stereoselective reactions.

However, a search of the current scientific literature does not yield specific examples of natural product syntheses where this compound is explicitly used as a starting material or a key intermediate. The synthesis of complex natural products often relies on more readily available or synthetically accessible chiral building blocks. nih.gov

Precursor for the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a hypothetical precursor for a variety of more complex organic molecules.

Fragrance and Flavor Precursors

While its isomer, hydroxycitronellal (B85589), is a well-known fragrance ingredient with a floral scent, the olfactory properties of this compound are not documented. google.com Generally, aldehydes are crucial in the fragrance and flavor industry. numberanalytics.commdpi.com The structure of this compound could theoretically be modified to produce novel fragrance compounds. For example, reduction of the aldehyde would yield a diol, and subsequent esterification could lead to compounds with potentially interesting scent profiles. Patents related to fragrance precursors often describe the modification of similar terpene-derived aldehydes to create new scent molecules. google.comgoogleapis.com

Pharmacologically Relevant Scaffolds (synthetic intermediates)

The α-hydroxy aldehyde functionality is a feature found in some classes of enzyme inhibitors and other biologically active molecules. The ability of the aldehyde to react with biological nucleophiles, such as amino groups in proteins, combined with the hydrogen-bonding capability of the adjacent hydroxyl group, could in principle be exploited in the design of pharmacologically active compounds.

Biocatalytic methods are often employed for the synthesis of chiral alcohols and amino acids that serve as intermediates for pharmaceuticals. nih.gov A chiral version of this compound could hypothetically serve as a starting point for the synthesis of such intermediates. However, there is no direct evidence in the literature of this compound being used to create pharmacologically relevant scaffolds.

Ligand or Catalyst Precursor in Organometallic Chemistry

The oxygen atoms of the hydroxyl and aldehyde groups in this compound could potentially act as a bidentate ligand, coordinating to a metal center to form a chelate ring. Such organometallic complexes can be used as catalysts in a variety of organic transformations. The chirality at the C3 position could also be transferred to the geometry of the metal complex, potentially enabling its use in asymmetric catalysis.

Despite this theoretical potential, no studies have been found that report the synthesis or catalytic application of organometallic complexes derived from this compound.

Material Science Applications (as a monomer or modifying agent)

Aldehydes are utilized in polymer chemistry and material science. numberanalytics.comgeeksforgeeks.org For example, they are used in the production of resins and other polymers. The presence of both a hydroxyl group and an aldehyde in this compound suggests it could theoretically be used as a monomer in polymerization reactions, for example, in the formation of polyacetals. The terminal double bond also offers a further point for polymerization or for grafting onto other polymer backbones.

However, there is a lack of published research detailing the use of this compound in any material science application. The focus in this area tends to be on simpler, more readily available, and cost-effective monomers.

Future Research Directions and Emerging Trends

Exploration of Novel Biocatalytic Pathways for Synthesis

The shift towards greener and more sustainable manufacturing processes is a major driver in the chemical industry. Biocatalysis, the use of natural catalysts like enzymes, offers a promising alternative to conventional chemical synthesis. For 7-hydroxy-3,7-dimethyloctanal, future research is focused on two primary biocatalytic avenues: the engineering of enzymes for precursor synthesis and the potential discovery of enzymes for direct hydroxylation.

Current research has demonstrated success in the biocatalytic production of its direct precursor, citronellal (B1669106). For instance, engineered whole-cell biocatalysts have been developed for the efficient synthesis of (R)-citronellal from citral (B94496), achieving high yields and enantiomeric purity. nih.govnih.gov A key future direction involves refining these enzymatic pathways. Structure-based engineering of ene reductases, guided by molecular docking and dynamics simulations, can enhance catalytic efficiency and stereoselectivity toward citral isomers. nih.gov The goal is to create robust microbial catalysts capable of converting high concentrations of citral into pure citronellal, which can then be hydrated to form the final product. nih.gov

A more ambitious and transformative research goal is the discovery or engineering of enzymes, such as hydroxylases or hydratases, that can directly convert citronellal or even more fundamental terpene precursors into 7-hydroxy-3,7-dimethyloctanal. This would streamline the synthesis into a single enzymatic step, reducing waste and energy consumption. Genome mining of diverse microorganisms and functional screening of uncharacterized enzymes are key strategies in this exploratory phase.

Table 1: Comparison of Synthetic Pathways to 7-Hydroxy-3,7-dimethyloctanal

| Pathway | Key Steps | Advantages | Future Research Focus |

|---|---|---|---|

| Conventional Chemical Synthesis | Hydration of citronellal in an acid medium. scentree.co | Established, high-volume process. | Improving catalyst efficiency and reducing byproducts. patsnap.com |

| Emerging Biocatalytic Route (Two-Step) | 1. Enzymatic reduction of citral to citronellal. 2. Chemical hydration. | Use of renewable feedstocks, high stereoselectivity for precursor. nih.gov | Optimizing enzyme stability and productivity at high substrate loads. nih.gov |

| Future Biocatalytic Route (One-Step) | Direct enzymatic hydration/hydroxylation of citronellal. | Potentially the most sustainable and efficient route, minimal downstream processing. | Discovery and engineering of novel hydratases or hydroxylases. |

Development of Advanced Analytical Techniques for Detection

As the applications of fragrance compounds diversify and regulatory standards become more stringent, the need for advanced analytical techniques for their detection and quantification grows. Future research in this area is moving beyond traditional gas chromatography (GC) to embrace methods that offer higher sensitivity, selectivity, and real-time analysis capabilities. arabjchem.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is an emerging area for the analysis of terpene aldehydes and their derivatives. researchgate.net Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) allow for the sensitive detection of these compounds, often after derivatization. researchgate.net Future work will likely focus on developing direct analysis methods that eliminate the need for derivatization, thereby simplifying sample preparation and reducing analysis time.

Other promising trends include the miniaturization of analytical devices and the development of "electronic nose" technologies. arabjchem.org These sensor-based systems can provide rapid, on-site analysis of complex volatile mixtures, which could be invaluable for quality control in manufacturing or for environmental monitoring. The main trends are toward methods that are cost-saving, time-saving, and have low toxicity, with a preference for real-time, miniaturized, and highly sensitive technologies. arabjchem.org

Table 2: Emerging Analytical Techniques for Terpene Aldehydes

| Technique | Principle | Advantage Over Traditional Methods | Future Development |

|---|---|---|---|

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry. | Enhanced selectivity and lower detection limits in complex matrices. | Development of comprehensive libraries for metabolite identification. |

| HPLC-MS | Liquid chromatography separation coupled with mass spectrometry. researchgate.net | Suitable for less volatile or thermally labile derivatives. researchgate.net | Improving ionization efficiency for direct analysis without derivatization. |

| Solid Phase Microextraction (SPME) | Solvent-free extraction technique for sample preparation. arabjchem.org | Reduces sample preparation time and solvent use; can be automated. arabjchem.org | Development of novel fiber coatings for improved selectivity of terpenes. arabjchem.org |

| Electronic Nose | Array of chemical sensors for rapid volatile compound profiling. arabjchem.org | Real-time analysis, portable, suitable for quality control. | Improving sensor specificity and long-term stability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The fragrance industry is increasingly adopting flow chemistry for the manufacture of its ingredients due to significant advantages in safety, efficiency, and scalability. beilstein-journals.orgnih.gov Fragrance molecules, being volatile liquids, are ideal candidates for continuous-flow manufacturing. beilstein-journals.org Future research will focus on integrating the synthesis of 7-hydroxy-3,7-dimethyloctanal into modular, automated flow chemistry platforms.

Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, greater selectivity, and reduced reaction times compared to traditional batch processing. beilstein-journals.orgresearchgate.net For the synthesis of 7-hydroxy-3,7-dimethyloctanal, a flow process could enable safer handling of reagents and better management of the exothermic heat from the hydration reaction.

The ultimate trend is the creation of fully automated, end-to-end synthesis platforms. These systems would integrate flow reactors with real-time analytical monitoring (Process Analytical Technology, PAT) and automated purification steps. Such a setup would allow for on-demand production, rapid process optimization, and seamless scaling from laboratory research to industrial production, making the synthesis of fragrance compounds like 7-hydroxy-3,7-dimethyloctanal more sustainable and cost-effective. researchgate.netnih.gov

Theoretical Prediction of Undiscovered Reactivities

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting chemical properties, and its role in fragrance science is expanding. nih.gov For 7-hydroxy-3,7-dimethyloctanal, theoretical methods can be used to explore undiscovered reactivities and guide the design of novel synthetic pathways or derivatives.

Quantum mechanical (QM) calculations and methods like Density Functional Theory (DFT) can model the electronic structure of the molecule to predict its reactivity towards various reagents. nih.gov This could be used to theoretically screen potential catalysts for the hydration of citronellal, identifying candidates with the lowest activation energy barriers. Furthermore, computational workflows can predict the products of terpene synthase enzymes, which could aid in the discovery of novel biocatalytic routes. researchgate.net

Another emerging application is the use of molecular modeling to understand how the molecule interacts with olfactory receptors. ucdavis.edu By simulating the docking of 7-hydroxy-3,7-dimethyloctanal and its analogues into receptor binding sites, researchers can predict how structural modifications might alter its scent profile. This predictive power can accelerate the discovery of new fragrance ingredients with enhanced properties, such as improved stability or unique odor characteristics. Machine learning models are also being developed to speed up the discovery and characterization of novel terpene synthases, which could be engineered to produce desired compounds. biorxiv.org

Investigation of Broader Chemoecological Significance

While 7-hydroxy-3,7-dimethyloctanal is primarily known as a synthetic molecule not found in nature, its structural similarity to naturally occurring terpene aldehydes warrants investigation into its potential chemoecological significance. scentree.co Many plants produce C6-aldehydes and other volatile organic compounds as defense mechanisms against herbivores and pathogens or as signaling molecules to attract pollinators. abstraxtech.com

A key future research direction is to screen for the presence of 7-hydroxy-3,7-dimethyloctanal or its isomers in natural systems. Modern, highly sensitive analytical techniques may uncover its existence as a minor, previously undetected component in some plant or insect species.

Furthermore, given its widespread use in consumer products, it is important to understand the potential ecological impact of its release into the environment. Research could investigate whether it can interfere with natural chemical communication (semiochemical) pathways. For example, could its presence in the air or water mask or mimic the pheromones of insects or the defensive signals of plants? Answering these questions is crucial for a complete understanding of the molecule's life cycle and its interaction with the broader ecosystem.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-3,7-dimethyloct-7-enal, and how can purity be optimized?

- Methodological Answer : Synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or oxidation of allylic alcohols. For purity optimization, employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) and verify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm). Cross-validate using -NMR integration ratios for key protons (e.g., aldehyde proton at δ 9.5–10.5 ppm). Use anhydrous conditions and inert gas purging to prevent oxidation during synthesis .

Q. Table 1: Comparative Purity Analysis

| Synthetic Route | Catalyst | Purity (%) (HPLC) | Key Impurities |

|---|---|---|---|

| Aldol Condensation | Proline | 92.5 | Unreacted ketone |

| Oxidation (CrO₃) | - | 88.3 | Over-oxidized byproducts |

Q. How can the structural elucidation of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy. Key signals include:

- -NMR: Aldehyde proton (δ ~9.8 ppm), hydroxyl proton (δ ~2.5 ppm, broad), and olefinic protons (δ 5.1–5.4 ppm).

- IR: Strong absorption bands for C=O (1720 cm⁻¹) and conjugated C=C (1650 cm⁻¹).

Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₆O₂). Compare with spectral databases of structurally similar aldehydes (e.g., 7-Methoxy-3,7-dimethyloct-1-ene derivatives) .

Q. What are the key stability considerations for storing this compound in laboratory settings?